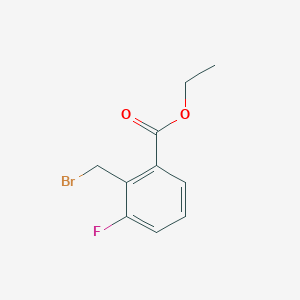

Ethyl 2-(bromomethyl)-3-fluorobenzoate

Descripción

Ethyl 2-(bromomethyl)-3-fluorobenzoate is a fluorinated aromatic ester characterized by a bromomethyl (-CH2Br) substituent at the ortho (2nd) position and a fluorine atom at the meta (3rd) position on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, alkylation processes, and the construction of complex heterocycles. Its bromomethyl group acts as a reactive handle for nucleophilic substitutions, while the fluorine atom modulates electronic properties and enhances metabolic stability in pharmaceutical applications.

Propiedades

Número CAS |

114312-58-2 |

|---|---|

Fórmula molecular |

C10H10BrFO2 |

Peso molecular |

261.09 g/mol |

Nombre IUPAC |

ethyl 2-(bromomethyl)-3-fluorobenzoate |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6H2,1H3 |

Clave InChI |

HCTSRCSPFWZIGA-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C(=CC=C1)F)CBr |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Differences :

- Substituents: Bromo (-Br) at position 2, chloro (-Cl) at position 3, and fluoro (-F) at position 5.

- Key Distinction : The absence of a bromomethyl group and the presence of chlorine increase steric bulk and alter electronic effects. Chlorine’s strong electron-withdrawing nature enhances electrophilic reactivity compared to bromomethyl.

Data Comparison :

| Property | Ethyl 2-(bromomethyl)-3-fluorobenzoate (Hypothetical) | Ethyl 2-bromo-3-chloro-6-fluorobenzoate |

|---|---|---|

| Molecular Formula | C9H8BrFO2 | C9H7BrClFO2 |

| Molecular Weight | ~259.07 g/mol | 293.51 g/mol |

| Key Reactivity | Nucleophilic substitution (BrCH2-) | Halogen exchange (Br/Cl) |

| Synthetic Utility | Alkylation agent | Polyhalogenated intermediate |

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (CAS 872593-29-8)

Structural Differences :

- Substituents: 2-bromoethoxy (-OCH2CH2Br) at position 4 and fluoro (-F) at position 3.

- Key Distinction : The bromoethoxy group introduces a flexible alkyl chain, enabling etherification reactions, unlike the rigid bromomethyl group.

Physicochemical Properties :

- Molecular Formula: C11H12BrFO3

- Molar Mass: 291.11 g/mol

- Reactivity: Bromine in the ethoxy group facilitates alkylation or elimination reactions under basic conditions.

Ethyl α-(bromomethyl)acrylate Derivatives

Structural Differences :

- Non-aromatic α,β-unsaturated esters with bromomethyl groups (e.g., ethyl α-(bromomethyl)acrylate).

- Key Distinction : Conjugated double bonds enable cyclization reactions (e.g., Reformatsky-type reactions) to form α-methylene lactones, a feature absent in aromatic benzoates.

Key Takeaways

Reactivity Hierarchy :

- Bromomethyl (CH2Br) > Bromoethoxy (OCH2CH2Br) > Bromo/Chloro (Br/Cl) in nucleophilic substitutions.

Applications :

- Ethyl 2-(bromomethyl)-3-fluorobenzoate: Ideal for targeted alkylation in drug synthesis.

- Polyhalogenated analogs: Suited for sequential cross-coupling reactions.

- Ethoxy derivatives: Preferred for solubility-driven designs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.